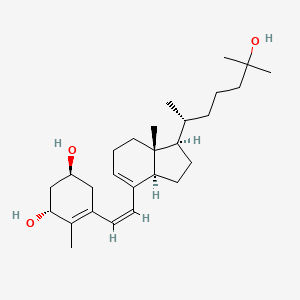
1alpha,25-Dihydroxy-prévitamine D3
Vue d'ensemble
Description
1alpha,25-Dihydroxy-previtamin D3, also known as 1alpha,25-Dihydroxy-previtamin D3, is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1alpha,25-Dihydroxy-previtamin D3 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1alpha,25-Dihydroxy-previtamin D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1alpha,25-Dihydroxy-previtamin D3 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Endocrinologie : Régulation du métabolisme du calcium
La 1alpha,25-Dihydroxy-prévitamine D3 joue un rôle essentiel dans le métabolisme du calcium. Elle régule l’absorption du calcium et du phosphate par le tractus gastro-intestinal, ce qui est essentiel pour maintenir la structure et la fonction osseuses adéquates. Des recherches ont montré que ce composé peut être utilisé pour étudier et traiter des affections liées à une carence en calcium, telles que l’ostéoporose et le rachitisme .
Immunologie : Modulation des réponses immunitaires
Ce composé s’est avéré moduler les réponses immunitaires en influençant l’activité des macrophages et des cellules dendritiques. Il peut supprimer la production de cytokines pro-inflammatoires, ce qui en fait un agent précieux pour la recherche sur les maladies auto-immunes et les immunothérapies potentielles .
Dermatologie : Traitement du psoriasis
En dermatologie, la this compound est utilisée dans le traitement topique du psoriasis. Elle contribue à normaliser le cycle de croissance des cellules cutanées et possède des propriétés anti-inflammatoires, qui sont bénéfiques pour réduire les symptômes de cette maladie chronique de la peau .
Oncologie : Recherche sur le cancer
Des études ont montré que la this compound peut inhiber la prolifération des cellules cancéreuses et induire l’apoptose. Elle est en cours d’étude pour son utilisation potentielle dans la prévention et le traitement du cancer, en particulier les cancers du sein, de la prostate et du côlon .
Neurologie : Effets neuroprotecteurs
Des recherches émergentes suggèrent que la this compound a des effets neuroprotecteurs. Elle peut jouer un rôle dans la prévention et le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson en protégeant les neurones contre la toxicité et en réduisant le stress oxydatif .
Cardiologie : Santé cardiovasculaire
Ce composé est également étudié pour ses effets sur la santé cardiovasculaire. Il a été associé à une réduction du risque de maladies cardiovasculaires en influençant la prolifération des cellules musculaires lisses vasculaires et en régulant la pression artérielle .
Néphrologie : Fonction rénale
En néphrologie, la this compound est essentielle au maintien de la fonction rénale. Elle contribue à la régulation de la réabsorption rénale du calcium et du phosphate et est utilisée pour étudier les maladies rénales et leurs traitements .
Biologie de la reproduction : Développement folliculaire
Des études récentes ont exploré le rôle de la this compound dans le développement folliculaire et la biosynthèse des hormones stéroïdes. Il a été démontré qu’elle améliore le développement folliculaire en régulant l’expression du récepteur de la vitamine D dans les cellules ovariennes .
Mécanisme D'action
- Primary Targets : 1α,25-dihydroxyvitamin D3 primarily acts on two main targets:
- Calcium Absorption : By promoting calcium transport proteins, it enhances active intestinal calcium absorption .
- Cell Differentiation and Proliferation : Beyond calcium metabolism, it influences cell growth, differentiation, and immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Enzymes such as 25-hydroxylase and 1alpha-hydroxylase are involved in the synthesis of 1alpha,25-Dihydroxy-previtamin D3. The compound also interacts with proteins like calbindin, which is involved in calcium transport, and various other biomolecules that regulate calcium and phosphate metabolism .
Cellular Effects
1alpha,25-Dihydroxy-previtamin D3 exerts profound effects on various cell types, including osteoblasts, keratinocytes, and immune cells. In osteoblasts, it promotes the expression of genes involved in bone formation and mineralization. In keratinocytes, it regulates cell proliferation and differentiation, partly by increasing the release of transforming growth factor-beta .
In immune cells, 1alpha,25-Dihydroxy-previtamin D3 modulates immune responses by inhibiting the proliferation of T cells and decreasing the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma. This immunosuppressive effect is crucial in maintaining immune homeostasis and preventing autoimmune reactions .
Molecular Mechanism
The binding of 1alpha,25-Dihydroxy-previtamin D3 to the vitamin D receptor also influences the recruitment of coactivators or corepressors, further modulating gene expression. Additionally, the compound can activate non-genomic signaling pathways, such as the activation of protein kinase C and the phosphatidylinositol 3-kinase pathway, which contribute to its rapid cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1alpha,25-Dihydroxy-previtamin D3 can vary over time. The compound is known to be air and light-sensitive, requiring careful handling and storage at low temperatures to maintain its stability. Over time, 1alpha,25-Dihydroxy-previtamin D3 can degrade, leading to a decrease in its biological activity .
Long-term studies have shown that continuous exposure to 1alpha,25-Dihydroxy-previtamin D3 can lead to sustained changes in gene expression and cellular function. For example, prolonged treatment of keratinocytes with 1alpha,25-Dihydroxy-previtamin D3 results in the hydrolysis of sphingomyelin and the elevation of ceramide levels, which are associated with cell differentiation .
Dosage Effects in Animal Models
The effects of 1alpha,25-Dihydroxy-previtamin D3 in animal models are dose-dependent. At physiological doses, the compound promotes calcium absorption and bone mineralization without causing adverse effects. At high doses, 1alpha,25-Dihydroxy-previtamin D3 can lead to hypercalcemia, characterized by elevated calcium levels in the blood, which can be toxic .
Studies in animal models have shown that 1alpha,25-Dihydroxy-previtamin D3 can act as a chemopreventive agent against certain cancers, such as prostate and colon cancer, when administered at appropriate doses. Excessive doses can result in adverse effects, including kidney damage and impaired immune function .
Metabolic Pathways
1alpha,25-Dihydroxy-previtamin D3 is synthesized from its precursor, 25-hydroxyvitamin D3, through the action of 1alpha-hydroxylase. This enzyme is primarily located in the kidneys but can also be found in other tissues, such as the skin and immune cells. The compound is further metabolized by 24-hydroxylase, leading to the formation of inactive metabolites that are excreted from the body .
The metabolic pathways of 1alpha,25-Dihydroxy-previtamin D3 are tightly regulated to maintain calcium and phosphate homeostasis. Any disruption in these pathways can lead to metabolic disorders, such as rickets or osteomalacia .
Transport and Distribution
1alpha,25-Dihydroxy-previtamin D3 is transported in the bloodstream bound to the vitamin D-binding protein. This binding protein facilitates the distribution of the compound to various tissues, where it can exert its biological effects. The compound can also bind to albumin, although with lower affinity .
Within cells, 1alpha,25-Dihydroxy-previtamin D3 is distributed to the nucleus, where it interacts with the vitamin D receptor to regulate gene expression. The compound can also localize to the plasma membrane, where it activates non-genomic signaling pathways .
Subcellular Localization
The subcellular localization of 1alpha,25-Dihydroxy-previtamin D3 is primarily in the nucleus, where it binds to the vitamin D receptor and modulates gene transcription. The compound can also be found in the cytoplasm, where it interacts with various signaling molecules to exert rapid, non-genomic effects .
Post-translational modifications, such as phosphorylation, can influence the localization and activity of 1alpha,25-Dihydroxy-previtamin D3. These modifications can affect the compound’s ability to bind to the vitamin D receptor and other target proteins, thereby modulating its biological effects .
Propriétés
IUPAC Name |
(1S,3R)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22+,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIZGAFWGREMOD-BJGFKTPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@@H](C[C@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57102-09-7 | |
| Record name | 1,25-Dihydroxy-previtamin D(3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057102097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,11,14-Tetraoxa-19,20-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene](/img/structure/B1233871.png)
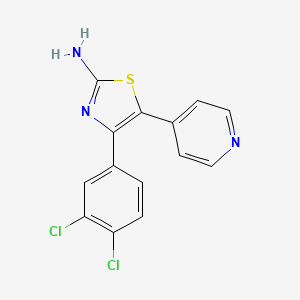


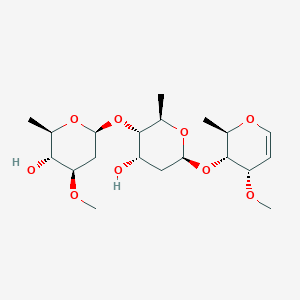

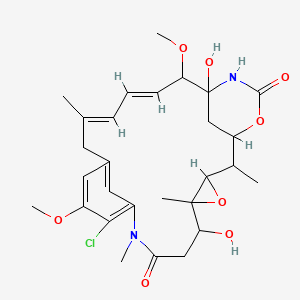
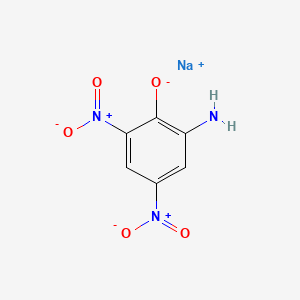
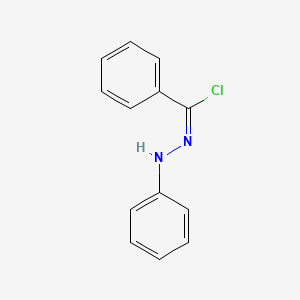
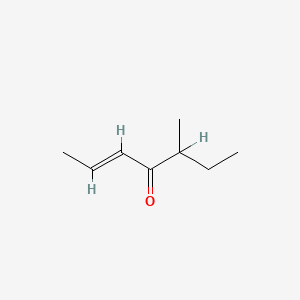
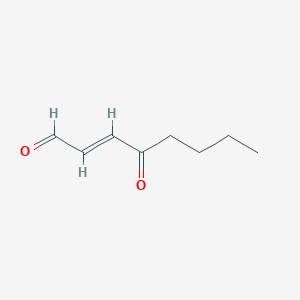

![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)

